N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties, such as reactivity and stability, would also be described .Scientific Research Applications
Synthesis and Modification Techniques
Research on sulfonamide compounds, including methods for their synthesis and modification, is foundational for developing new chemical entities with potential therapeutic applications. For example, the study by Kurosawa, Kan, and Fukuyama (2003) demonstrates the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, highlighting techniques that could be applicable to modifying N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide for specific research needs (Kurosawa, Kan, & Fukuyama, 2003).
Photodynamic Therapy and Photosensitizers
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, as investigated by Pişkin, Canpolat, and Öztürk (2020), provides insights into the use of sulfonamides in photodynamic therapy (PDT) for cancer treatment. These compounds' significant singlet oxygen quantum yield and photophysical properties suggest a potential application for N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide in developing new photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity and Drug Development
The structure and gene expression relationship study of antitumor sulfonamides by Owa et al. (2002) delves into the antiproliferative properties of sulfonamide derivatives. This research, focusing on cell cycle inhibition and antimitotic agents, could guide investigations into the antitumor potential of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide (Owa et al., 2002).
Catalysis and Chemical Synthesis
Sulfonamides serve as catalysts in various chemical reactions, including alcohol oxidation. Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as efficient catalysts, indicating a research direction for N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide in catalyzing specific reactions, enhancing reaction rates, or improving selectivity (Hazra et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound,(2S)-2-(3-Carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid
, is known to target Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically in the hydrolysis of the C-terminal amino acid residues .
Safety and Hazards
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-12-15(22-2)8-9-17(13)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATBBEVNMFJUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
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